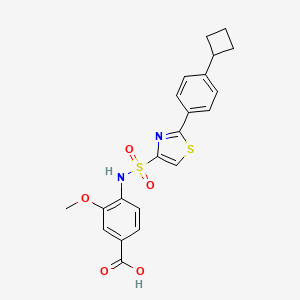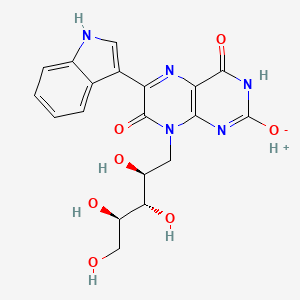
Hdac-IN-60
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac-IN-60 is a potent inhibitor of histone deacetylase, an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. This compound has gained significant attention due to its ability to promote intracellular reactive oxygen species production, induce DNA damage, arrest the cell cycle at the G2/M phase, and trigger mitochondria-related apoptotic pathways, leading to cell apoptosis .
Métodos De Preparación
The synthesis of Hdac-IN-60 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Hdac-IN-60 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Hdac-IN-60 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Biology: Employed in research to understand the mechanisms of cell cycle regulation, apoptosis, and intracellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other conditions where histone deacetylase activity is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases
Mecanismo De Acción
Hdac-IN-60 exerts its effects by inhibiting the activity of histone deacetylases, leading to an increase in histone acetylation levels. This results in changes in chromatin structure and gene expression, ultimately affecting various cellular processes such as cell cycle progression, apoptosis, and differentiation. The molecular targets of this compound include histone proteins and other non-histone substrates that are regulated by acetylation .
Comparación Con Compuestos Similares
Hdac-IN-60 is unique in its ability to selectively inhibit specific histone deacetylase isoforms, making it a valuable tool for studying the role of these enzymes in various biological processes. Similar compounds include:
Trichostatin A: A well-known histone deacetylase inhibitor with broad-spectrum activity.
Vorinostat: An FDA-approved histone deacetylase inhibitor used in the treatment of certain types of cancer.
Panobinostat: Another FDA-approved histone deacetylase inhibitor with potent anti-cancer activity.
This compound stands out due to its specific targeting and potent inhibitory effects, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C20H26N2O6 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
N-hydroxy-2-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]anilino]acetamide |
InChI |
InChI=1S/C20H26N2O6/c1-25-16-8-7-13(9-15(16)21-12-19(23)22-24)5-6-14-10-17(26-2)20(28-4)18(11-14)27-3/h7-11,21,24H,5-6,12H2,1-4H3,(H,22,23) |
Clave InChI |
OBSIQQGPKWGSIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)NCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)

![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)





![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
